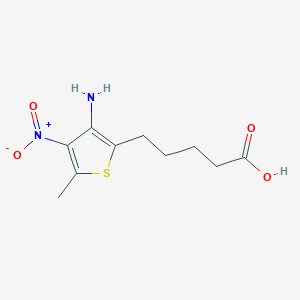![molecular formula C9H10F6N4OS2 B11106145 1-(5-Ethylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-(2,2,2-trifluoro-1-methyl-1-trifluoromethyl-ethyl)-urea](/img/structure/B11106145.png)
1-(5-Ethylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-(2,2,2-trifluoro-1-methyl-1-trifluoromethyl-ethyl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N’-[2,2,2-TRIFLUORO-1-METHYL-1-(TRIFLUOROMETHYL)ETHYL]UREA is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N’-[2,2,2-TRIFLUORO-1-METHYL-1-(TRIFLUOROMETHYL)ETHYL]UREA typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Urea Derivative: The final step involves the reaction of the ethylsulfanyl-thiadiazole intermediate with an isocyanate derivative containing the trifluoromethyl group to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N’-[2,2,2-TRIFLUORO-1-METHYL-1-(TRIFLUOROMETHYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding a thiadiazole derivative without the sulfur-containing substituent.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Thiadiazole derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine: The compound may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N’-[2,2,2-TRIFLUORO-1-METHYL-1-(TRIFLUOROMETHYL)ETHYL]UREA is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group may enhance the compound’s binding affinity to these targets, while the ethylsulfanyl group may contribute to its overall stability and solubility. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N’-[2,2,2-TRIFLUORO-1-METHYL-1-(TRIFLUOROMETHYL)ETHYL]UREA include other thiadiazole derivatives with different substituents. These compounds may share similar chemical properties and potential applications but differ in their specific biological activities and mechanisms of action. Examples of similar compounds include:
- N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N’-[2,2,2-TRIFLUORO-1-METHYL-1-(TRIFLUOROMETHYL)ETHYL]UREA
- N-[5-(PHENYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N’-[2,2,2-TRIFLUORO-1-METHYL-1-(TRIFLUOROMETHYL)ETHYL]UREA
These compounds highlight the diversity of thiadiazole derivatives and their potential for further exploration in scientific research and industrial applications.
Properties
Molecular Formula |
C9H10F6N4OS2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C9H10F6N4OS2/c1-3-21-6-19-18-5(22-6)16-4(20)17-7(2,8(10,11)12)9(13,14)15/h3H2,1-2H3,(H2,16,17,18,20) |
InChI Key |
JXNXNDOMLRHESR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC(C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11106066.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11106083.png)
![2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide](/img/structure/B11106087.png)
![(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11106095.png)

![2-[(2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B11106102.png)
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzonitrile](/img/structure/B11106103.png)
![Cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B11106107.png)
![2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11106112.png)
![N,N-dimethyl-4-[5-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11106113.png)
![N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B11106116.png)
![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11106121.png)
![3-(1,3-benzoxazol-2-yl)-4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline](/img/structure/B11106128.png)
